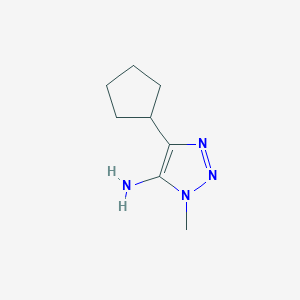
4-Cyclopentyl-1-methyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-1-methyl-1H-1,2,3-triazol-5-amine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Cyclopentyl-1-methyl-1H-1,2,3-triazol-5-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction temperature is usually around room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
4-Cyclopentyl-1-methyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Scientific Research Applications
4-Cyclopentyl-1-methyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-1-methyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with various enzymes and receptors . These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
4-Cyclopentyl-1-methyl-1H-1,2,3-triazol-5-amine can be compared with other triazole derivatives, such as:
1-Cyclopentyl-1H-1,2,3-triazol-4-amine: This compound has a similar structure but differs in the position of the substituents on the triazole ring.
1-Cyclopentyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde: This compound contains an aldehyde group instead of an amine group, which significantly alters its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-cyclopentyl-3-methyltriazol-4-amine |
InChI |
InChI=1S/C8H14N4/c1-12-8(9)7(10-11-12)6-4-2-3-5-6/h6H,2-5,9H2,1H3 |
InChI Key |
ZJWWEKJWDUGYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
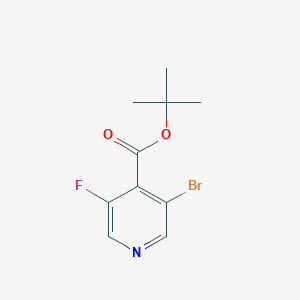

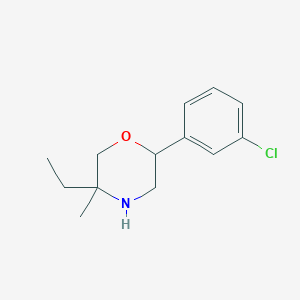
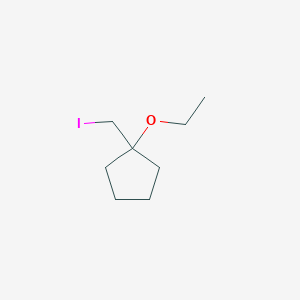
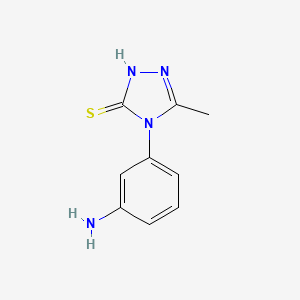

![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)
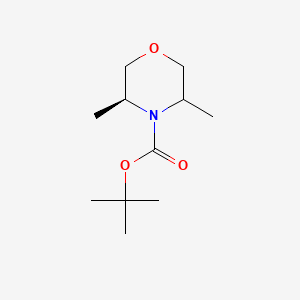
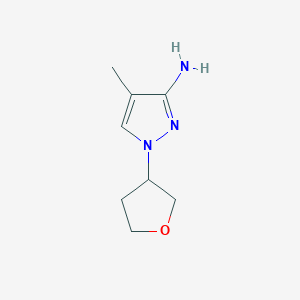
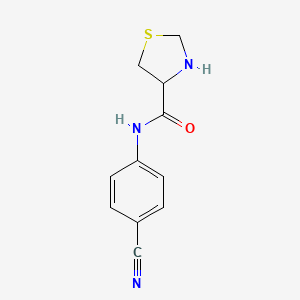
![2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15240779.png)
